2-(2-(4-Bromophenoxy)ethyl)-1,3-dioxolane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(4-bromophenoxy)ethyl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c12-9-1-3-10(4-2-9)13-6-5-11-14-7-8-15-11/h1-4,11H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYVGINAGCQPGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCOC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Pathways Toward 2 2 4 Bromophenoxy Ethyl 1,3 Dioxolane and Analogues
Retrosynthetic Analysis of the 2-(2-(4-Bromophenoxy)ethyl)-1,3-dioxolane Scaffold
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. deanfrancispress.comamazonaws.com This process involves breaking bonds, known as disconnections, which correspond to the reverse of known chemical reactions. deanfrancispress.comlkouniv.ac.inlibretexts.org
Cleavage of the Dioxolane Ring
A primary disconnection strategy for this compound involves the cleavage of the 1,3-dioxolane (B20135) ring. This five-membered cyclic acetal (B89532) can be retrosynthetically disconnected to reveal a carbonyl group and a 1,2-diol. This disconnection is based on the forward reaction of acetal or ketal formation, where an aldehyde or ketone reacts with a diol, typically in the presence of an acid catalyst. youtube.comyoutube.comyoutube.com The removal of water drives the equilibrium towards the formation of the cyclic acetal. youtube.comlibretexts.org Therefore, the retrosynthetic cleavage suggests that this compound can be synthesized from 3-(4-bromophenoxy)propanal and ethylene (B1197577) glycol.
Disconnection of the Ether Linkage
Another key retrosynthetic disconnection is the cleavage of the ether linkage. lkouniv.ac.inyoutube.com The carbon-oxygen bond of the ether can be disconnected to generate a phenoxide and an alkyl halide. amazonaws.com In the case of this compound, this disconnection leads to 4-bromophenol (B116583) and 2-(2-bromoethyl)-1,3-dioxolane (B43116). This approach is based on the well-established Williamson ether synthesis, where an alkoxide or phenoxide acts as a nucleophile to displace a halide from an alkyl halide. youtube.com
Strategies for Introducing the Bromine Atom
The bromine atom on the phenyl ring can be introduced through electrophilic aromatic substitution. libretexts.orgkhanacademy.orgyoutube.com Retrosynthetically, this involves disconnecting the carbon-bromine bond, leading to a phenol (B47542) precursor. The forward reaction, bromination of an aromatic ring, is typically achieved using molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). libretexts.orgpressbooks.pub These catalysts polarize the bromine molecule, generating a strong electrophile that can attack the electron-rich aromatic ring. youtube.com
Direct Formation of the 1,3-Dioxolane Ring
The formation of the 1,3-dioxolane ring is a critical step in the synthesis of the target molecule and its analogues. This is typically achieved through the acetalization of a carbonyl compound.
Acetalization Reactions with Ethylene Glycol
Acetalization is a common method for protecting carbonyl groups in organic synthesis. youtube.comlibretexts.org The reaction of an aldehyde or ketone with ethylene glycol in the presence of a catalyst yields a 1,3-dioxolane. youtube.comkhanacademy.org This reaction is an equilibrium process, and the removal of water is often necessary to drive the reaction to completion. youtube.com The formation of a five-membered cyclic acetal using ethylene glycol is entropically favored over the reaction with two separate alcohol molecules. youtube.com For instance, the synthesis of 2-(4-bromophenyl)-1,3-dioxolane (B88685) can be achieved by reacting 4-bromobenzaldehyde (B125591) with ethylene glycol. guidechem.com
Catalyst Systems and Reaction Conditions for Dioxolane Formation (e.g., acid catalysts like p-toluenesulfonic acid, Mont K10)
A variety of catalysts can be employed to facilitate the formation of 1,3-dioxolanes.
p-Toluenesulfonic acid (p-TSA) is a widely used, inexpensive, and effective organic acid catalyst for acetalization reactions. mdpi.comscielo.org.zascielo.org.zarsc.orgpreprints.org It is a strong acid that can be easily handled and is less corrosive than many mineral acids. scielo.org.zapreprints.org The reaction is typically carried out by refluxing the carbonyl compound and ethylene glycol in a solvent like toluene (B28343), with a catalytic amount of p-TSA. guidechem.com A Dean-Stark apparatus is often used to remove the water formed during the reaction, thereby shifting the equilibrium towards the product. libretexts.orgguidechem.com
Montmorillonite K10 (Mont K10) is a type of clay that serves as an efficient and environmentally friendly solid acid catalyst for various organic transformations, including acetalization. researchgate.netrsc.orgresearchgate.netrsc.org These clays (B1170129) are inexpensive, non-corrosive, and can be easily separated from the reaction mixture. rsc.org Montmorillonite K10 has been successfully used to catalyze the formation of acetals from aldehydes and ketones in good to excellent yields, often under reflux conditions in solvents like benzene (B151609) or toluene. researchgate.net The use of such solid acids represents a greener alternative to traditional homogeneous catalysts. rsc.org
Table 1: Catalyst Systems for Dioxolane Formation
| Catalyst | Type | Typical Reaction Conditions | Advantages |
|---|---|---|---|
| p-Toluenesulfonic acid (p-TSA) | Homogeneous Acid | Reflux in toluene with azeotropic removal of water. guidechem.com | Inexpensive, effective, and widely available. scielo.org.zascielo.org.zapreprints.org |
| Montmorillonite K10 | Heterogeneous Solid Acid | Reflux in benzene or toluene. researchgate.net | Environmentally friendly, non-corrosive, reusable, and easy to separate. rsc.org |
Construction of the 4-Bromophenoxyethyl Moiety
The formation of the 4-bromophenoxyethyl group is a critical step in the synthesis of the target molecule. This can be achieved by either forming the ether bond with a brominated phenol or by brominating a precursor that already contains the phenoxyethyl structure.
One of the most direct and widely used methods for forming the aryl ether bond is the Williamson ether synthesis. libretexts.org This SN2 reaction involves the alkylation of a phenoxide with a suitable alkyl halide. In the context of synthesizing this compound, this strategy employs 4-bromophenol as the nucleophile precursor and an electrophile containing the ethyl-1,3-dioxolane moiety.
The process begins with the deprotonation of 4-bromophenol using a base to form the more nucleophilic 4-bromophenoxide. Common bases for this transformation include sodium hydride (NaH) or potassium hydroxide (B78521) (KOH). edubirdie.com The resulting phenoxide is then reacted with the key alkylating agent, 2-(2-bromoethyl)-1,3-dioxolane. sigmaaldrich.com This reagent is commercially available and serves as a masked form of 3-bromopropionaldehyde. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the SN2 displacement.
The general reaction scheme is presented below:
Step 1: Deprotonation of 4-bromophenol
Step 2: Nucleophilic substitution with 2-(2-bromoethyl)-1,3-dioxolane
This method is advantageous due to the ready availability of both starting materials and its general reliability for forming aryl ethers.
Table 1: Representative Conditions for Phenol Alkylation
| Nucleophile | Electrophile | Base | Solvent | Typical Conditions |
|---|---|---|---|---|
| 4-Bromophenol | 2-(2-Bromoethyl)-1,3-dioxolane | NaH, K2CO3, or KOH | DMF, Acetonitrile | Room temperature to moderate heating (e.g., 80 °C) |
An alternative strategy involves introducing the bromine atom onto the aromatic ring after the ether linkage has already been established. This approach starts with the synthesis of the unbrominated analogue, 2-(2-phenoxyethyl)-1,3-dioxolane, which is then subjected to electrophilic aromatic substitution. The ether group (-O-R) is an activating, ortho, para-directing group, which means that bromination will preferentially occur at the positions ortho or para to the ether linkage.
To achieve high selectivity for the desired para-bromo isomer, specific brominating agents and conditions are employed. While using elemental bromine (Br₂) can lead to mixtures of isomers and polybrominated products, milder and more selective reagents are often preferred. N-Bromosuccinimide (NBS) is a common choice for this transformation, often used in conjunction with a catalyst. For instance, methods have been developed for the selective mono-ortho-bromination of para-substituted phenols using NBS and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in methanol. nih.govnih.gov Since the para position is unsubstituted in the precursor 2-(2-phenoxyethyl)-1,3-dioxolane, these conditions can be adapted to favor para-bromination. Other methods for achieving high para-selectivity include using bromine in the presence of metal halides like sodium bromide in an ester solvent, which can form a selective brominating agent. google.comgoogle.com Another approach utilizes polymer-bound reagents, such as Amberlyst-A26 resin in its tribromide form, to effect clean and selective para-bromination of phenols. rsc.org
Table 2: Reagents for Selective Para-Bromination of Phenoxy Ethers
| Precursor | Brominating System | Solvent | Key Advantage | Reference |
|---|---|---|---|---|
| 2-(2-Phenoxyethyl)-1,3-dioxolane | NBS / p-TsOH (cat.) | Methanol or Ethyl Acetate | Good selectivity for mono-bromination. | nih.govnih.gov |
| 2-(2-Phenoxyethyl)-1,3-dioxolane | Br2 / NaBr | Isopropyl Acetate | High para-selectivity. | google.comgoogle.com |
| 2-(2-Phenoxyethyl)-1,3-dioxolane | Polymer-bound tribromide | Dichloromethane | Easy workup and catalyst regeneration. | rsc.org |
Convergent and Divergent Synthetic Approaches
A stepwise, or convergent, synthesis involves preparing key fragments of the molecule separately before combining them in a final coupling step. This is often the most efficient way to build the target structure. The phenol alkylation strategy described in section 2.3.1 is a classic example of a convergent approach.
The synthesis can be broken down into two main branches:
Preparation of the Aromatic Fragment: This is simply sourcing commercially available 4-bromophenol.
Preparation of the Alkylating Fragment: The key intermediate, 2-(2-bromoethyl)-1,3-dioxolane, can be synthesized from simpler precursors if not purchased directly. One common method involves the reaction of 3-bromopropionaldehyde with ethylene glycol in the presence of an acid catalyst to form the cyclic acetal. sigmaaldrich.com The aldehyde itself can be generated from acrolein.
Once both fragments are prepared, they are combined using the Williamson ether synthesis as the final convergent step. This stepwise assembly allows for modularity; by changing either the phenol or the alkylating agent, a wide variety of analogues can be synthesized. For example, using different substituted phenols (e.g., 4-chlorophenol, 4-iodophenol) or different dioxolane precursors would lead to a library of related compounds.
Late-stage functionalization (LSF) is a powerful strategy in modern synthesis where a C-H bond in a complex molecule is converted into a C-functional group bond at a late step in the synthetic sequence. dntb.gov.ua This approach avoids the need to carry a functional group through a lengthy synthesis and allows for the diversification of advanced intermediates or final products.
In the context of this compound, an LSF strategy would involve synthesizing a complex molecular scaffold containing the 2-(2-phenoxyethyl)-1,3-dioxolane moiety and then introducing the bromine atom onto the phenyl ring as one of the final steps. This contrasts with the classical approach of using 4-bromophenol from the start.
Modern methods for late-stage aromatic C-H bromination often rely on transition-metal catalysis. For example, palladium-catalyzed reactions using a directing group can achieve high regioselectivity in C-H functionalization. acs.org While the ether oxygen in the phenoxyethyl group can act as a weak directing group, more sophisticated methods might be required for high efficiency and selectivity on a complex substrate. Other advanced methods include the development of highly chemoselective electrophilic brominating agents that can operate under mild conditions, making them suitable for complex molecules with multiple sensitive functional groups. nih.govacs.org
While specific applications of LSF to this exact target may not be widely reported, the principles offer a compelling alternative route for creating analogues from a common, unbrominated precursor, which is particularly valuable in medicinal chemistry and materials science for rapidly exploring structure-activity relationships. dntb.gov.ua
Advanced Reaction Mechanisms and Transformational Chemistry of 2 2 4 Bromophenoxy Ethyl 1,3 Dioxolane
Reactivity of the 1,3-Dioxolane (B20135) Acetal (B89532) Functionality
The 1,3-dioxolane group is a cyclic acetal, which primarily functions as a stable protecting group for aldehydes and ketones against a variety of non-acidic reagents, including nucleophiles and bases. organic-chemistry.org Its reactivity is dominated by reactions that cleave the acetal C-O bonds.
The most fundamental reaction of the 1,3-dioxolane moiety is its acid-catalyzed hydrolysis to regenerate the parent carbonyl compound, in this case, 3-(4-bromophenoxy)propanal, and ethylene (B1197577) glycol. This deprotection is a reversible equilibrium-driven process. The mechanism involves protonation of one of the dioxolane oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton yields a hemiacetal, which further hydrolyzes to the aldehyde and ethylene glycol.
Table 1: Selected Deprotection Strategies for 1,3-Dioxolanes
| Catalyst | Solvent | Conditions | Notes | Yield (%) |
|---|---|---|---|---|
| Cerium(III) triflate | Wet Nitromethane | Room Temperature | High chemoselectivity, tolerates sensitive groups. researchgate.net | High |
| Indium(III) trifluoromethanesulfonate | Acetone (B3395972) / Water | RT or Microwave | Neutral conditions, rapid reaction times. organic-chemistry.org | Good to Excellent |
| Iodine (catalytic) | Wet CH3CN | Room Temperature | Mild and neutral conditions. organic-chemistry.org | Excellent |
| p-Sulfonic acid-calix acs.orgarene | Water | 160 °C, Microwave | Green method, rapid conversion. scielo.br | >96 |
| Nickel Boride (in situ) | Methanol | Not specified | Provides reductive deprotection. rsc.org | Quantitative |
The C-2 position of the 1,3-dioxolane ring (the carbon atom bonded to both oxygens) is susceptible to hydrogen atom transfer (HAT) to generate a dioxolan-2-yl radical. acs.orgnsf.gov This transformation turns the otherwise stable acetal into a reactive intermediate for C-C bond formation. The generation of this radical can be initiated by various methods, including photochemically. For example, visible-light-promoted reactions using an iridium photocatalyst can convert 1,3-dioxolane into its radical species. acs.orgnsf.gov
Once formed, this nucleophilic radical can engage in a variety of transformations, such as addition to electron-deficient alkenes in a radical chain mechanism. nsf.gov The process involves the abstraction of a hydrogen atom from the C-2 position of the dioxolane by a suitable radical initiator. nsf.gov The resulting dioxolanyl radical then adds to an acceptor, and the radical chain is propagated by the subsequent abstraction of a hydrogen atom from another molecule of the dioxolane. nsf.gov This reactivity provides a pathway to functionalize the carbon backbone of 2-(2-(4-Bromophenoxy)ethyl)-1,3-dioxolane at the C-2 position of the dioxolane ring.
Beyond simple hydrolysis, the 1,3-dioxolane ring can undergo other transformations. Oxidative ring-opening can be achieved using reagents like m-chloroperoxybenzoic acid (m-CPBA), which can oxidize cyclic acetals to yield hydroxy alkyl esters. organic-chemistry.org Another key reactive intermediate is the 1,3-dioxolan-2-yl cation, which can be generated during the oxidation of alkenes with hypervalent iodine reagents in the presence of a carboxylic acid. nih.gov Trapping this cation with an external nucleophile before ring-opening can lead to the formation of substituted 1,3-dioxolanes. nih.gov While this specific reaction applies to the synthesis of dioxolanes, the stability and reactivity of such a cation derived from this compound would be a key consideration in its reactions under strongly electrophilic conditions. Ring-opening polymerisation is another reaction class for certain substituted dioxolanes, although this is more relevant for dioxolan-4-ones. rsc.org
Transformations Involving the 4-Bromophenoxy Group
The aryl bromide moiety is a cornerstone of modern synthetic chemistry, serving as a versatile precursor for the construction of more complex molecular architectures, primarily through transition-metal-catalyzed cross-coupling reactions.
The bromine atom on the phenyl ring of this compound is ideally suited for palladium- or nickel-catalyzed cross-coupling reactions. These methods allow for the formation of a new carbon-carbon bond at the site of the C-Br bond, enabling the synthesis of a vast array of biaryl, aryl-alkenyl, and aryl-alkyl compounds.
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (typically a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nih.govlibretexts.org The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species (formed from the organoboron reagent and the base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov The reaction is highly tolerant of various functional groups, and the dioxolane acetal in the target molecule would remain stable under typical Suzuki-Miyaura conditions. nih.gov
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Similar to the Suzuki reaction, the mechanism proceeds through oxidative addition, transmetalation, and reductive elimination. wikipedia.org Organozinc reagents are generally more reactive than organoborons but are also more sensitive to moisture and air. This method is highly effective for coupling with a wide range of partners, including those with sp³, sp², and sp hybridized carbon atoms. wikipedia.orgnih.gov The use of specific ligands, such as dialkylbiaryl phosphines, can suppress side reactions like β-hydride elimination when using secondary alkylzinc halides. nih.gov
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Palladium Catalyst | Ligand | Base | Boron Reagent | Solvent | Typical Yield (%) |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine | K₃PO₄ | Arylboronic acid | 1,4-Dioxane | Good mdpi.com |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Alkylboronic acid | Toluene (B28343)/H₂O | High |
Table 3: Representative Conditions for Negishi Coupling of Aryl Bromides
| Catalyst | Ligand | Organozinc Reagent | Solvent | Typical Yield (%) |
|---|---|---|---|---|
| Pd(P(t-Bu)₃)₂ | P(t-Bu)₃ | Aryl or Vinylzinc Halide | THF | High organic-chemistry.org |
| Ni(acac)₂ / (i-Bu)₂AlH | PPh₃ | Arylzinc Halide | THF | Good wikipedia.org |
Nucleophilic aromatic substitution (SNA_r) directly replacing the bromine atom is generally challenging for an unactivated aryl bromide like the 4-bromophenoxy group. Unlike aryl halides with strong electron-withdrawing groups in the ortho or para positions, this substrate does not readily undergo addition-elimination mechanisms.
However, substitution can be forced under specific, often harsh, conditions or through metal catalysis. For instance, copper-catalyzed methods (e.g., Ullmann condensation) can be used to form C-O or C-N bonds by reacting the aryl bromide with alcohols or amines at high temperatures. Similarly, palladium-catalyzed Buchwald-Hartwig amination provides a powerful route to couple aryl bromides with a wide range of amines under milder conditions than traditional methods. These reactions would compete with cross-coupling and require careful selection of catalysts and conditions to achieve the desired transformation.
Stereoselective Functionalization of the Phenoxyethyl Chain
There is no available literature detailing methods for the stereoselective functionalization of the phenoxyethyl chain specifically within this compound. Research on stereoselective additions or substitutions along the ethyl linker of this compound has not been published.
Exploration of C-H Functionalization Strategies
The application of C-H functionalization strategies to this compound has not been described in scientific reports. This includes both the activation of aliphatic C-H bonds and directed functionalization.
Selective Activation of Aliphatic C-H Bonds
While the selective activation of unactivated aliphatic C-H bonds is a significant goal in modern chemistry, with various methods based on hydrogen atom transfer (HAT) and other mechanisms being developed guidechem.com, no studies have been found that apply these techniques to the ethyl chain of this compound. The challenges of differentiating between the various C-H bonds within the molecule without directing groups remain unaddressed for this specific substrate.
Multi-Component Reactions and Cascade Processes
Multi-component and cascade reactions represent highly efficient methods for building molecular complexity. nih.gov Dioxolanes can be synthesized through multicomponent reactions, and they can participate in various cascade processes. Nevertheless, a search of the available literature yielded no instances where this compound is utilized as a substrate or component in such reactions.
Synthetic Utility and Application As a Versatile Intermediate
Precursor for Advanced Organic Building Blocks
The structure of 2-(2-(4-Bromophenoxy)ethyl)-1,3-dioxolane, featuring a protected aldehyde, a bromo-substituted aromatic ring, and a flexible ethyl ether linkage, makes it an ideal starting material for the synthesis of more complex molecules.
Synthesis of Protected Aldehyde Equivalents
The 1,3-dioxolane (B20135) ring serves as a robust protecting group for an aldehyde functionality. This protection is stable under a variety of reaction conditions, including those involving nucleophiles and bases. mnstate.edu The aldehyde can be readily deprotected under acidic conditions, for instance, using aqueous acid, to yield the corresponding aldehyde. mnstate.edu This allows for the selective unmasking of the aldehyde at a desired stage of a multi-step synthesis.
The general reaction for the deprotection of a 2-substituted-1,3-dioxolane to its corresponding aldehyde is a well-established transformation in organic chemistry.
Generation of Functionalized Alkyl Halides and Alcohols
The ether linkage in this compound can be cleaved under strongly acidic conditions, typically using hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.orgpressbooks.pubyoutube.commasterorganicchemistry.com This cleavage results in the formation of a phenol (B47542) and a dihalogenated alkane. Specifically, the reaction with HBr would yield 4-bromophenol (B116583) and 1,2-dibromoethane. This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion. libretexts.orglibretexts.orgpressbooks.pubyoutube.commasterorganicchemistry.com
Furthermore, the bromoethyl group in the related compound, 2-(2-bromoethyl)-1,3-dioxolane (B43116), is known to be a good leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups. sigmaaldrich.com By analogy, the ethyl group in the title compound can be functionalized, although this would typically occur after transformations involving the more reactive aryl bromide.
Scaffold for Complex Molecular Architecture
The rigid aromatic ring and the flexible side chain of this compound provide a foundational structure for the construction of intricate molecular designs, including those with specific stereochemistry and three-dimensional arrangements.
Integration into Chiral Auxiliaries and Ligands
Chiral 1,2-diols are valuable building blocks for the synthesis of chiral auxiliaries and ligands used in asymmetric catalysis. nih.gov The synthesis of chiral 1,2-diamine derivatives, which can serve as ligands, has been achieved through copper(I)-catalyzed asymmetric additions. nih.gov While direct synthesis from the title compound is not documented, its constituent parts, a substituted phenol and a protected ethylene (B1197577) glycol unit, are conceptually related to the building blocks of such chiral structures. For instance, chiral dioxolanes can be synthesized from chiral diols and aldehydes. researchgate.net The 4-bromophenoxy group can be modified through cross-coupling reactions to introduce functionalities capable of coordinating to metal centers, a key feature of many catalytic ligands. The development of axially chiral biaryl bisphosphines, a privileged class of ligands, often involves the coupling of aryl halides. nih.gov
Derivatization for Bridged and Polycyclic Systems
The synthesis of bridged and polycyclic systems often relies on strategic bond formations to create complex three-dimensional structures. While no direct examples of the conversion of this compound to such systems are available, the reactivity of its functional groups suggests potential pathways. The aryl bromide moiety can participate in intramolecular cyclization reactions. For example, intramolecular Heck reactions are known to be efficient for constructing cyclic systems. libretexts.org Additionally, the phenoxy group can be a handle for constructing more complex aromatic systems through various coupling and condensation reactions.
Role in Organometallic Chemistry and Catalysis
The aryl bromide functionality is a key reactive site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions catalyzed by transition metals. These reactions are fundamental to modern organic synthesis.
The palladium-catalyzed Suzuki-Miyaura coupling allows for the reaction of the aryl bromide with an organoboron compound to form a new carbon-carbon bond. libretexts.org This reaction is highly versatile and tolerant of many functional groups.
The Heck reaction , another palladium-catalyzed process, couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the construction of complex olefinic structures.
The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst. wikipedia.orglibretexts.orgbeilstein-journals.orgorganic-chemistry.orgnih.gov This reaction is widely used for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science.
Furthermore, the aryl bromide can be converted into a Grignard reagent by reaction with magnesium metal. mnstate.eduwisc.eduwikipedia.orgresearchgate.netmiracosta.edu The resulting organomagnesium compound is a potent nucleophile that can react with a wide range of electrophiles to form new carbon-carbon bonds. mnstate.eduwisc.eduwikipedia.orgresearchgate.netmiracosta.edu
While the direct catalytic application of this compound itself is not documented, its derivatives, particularly those where the bromine atom is replaced by a coordinating group, have the potential to act as ligands in catalysis. Phenoxy-imine and related ligands are known to be effective in polymerization catalysis.
Ligand Design and Metal Chelation
The molecular architecture of this compound provides a foundational scaffold for the design of specialized ligands for metal chelation. The presence of oxygen atoms in the ether and dioxolane moieties introduces potential coordination sites for metal ions.
Bidentate and Polydentate Ligand Synthesis: The phenoxyethyl portion of the molecule can serve as a flexible backbone for the construction of bidentate or even polydentate ligands. The oxygen atom of the phenoxy group and one of the oxygen atoms from the dioxolane ring can act as a bidentate O,O-donor set. While not exceptionally strong chelators by themselves, they can be incorporated into larger, more complex ligand systems.
Modification for Enhanced Chelation: The true utility of this compound in ligand design lies in the reactivity of the 4-bromo-phenyl group. The carbon-bromine bond serves as a synthetic handle for introducing other coordinating groups through various cross-coupling reactions. For instance, substitution of the bromine atom with nitrogen, phosphorus, or sulfur-containing moieties can lead to the formation of ligands with enhanced and specific metal-binding properties.
Interactive Table: Potential Ligand Modifications
| Reaction Type | Reagent | Resulting Functional Group | Potential Coordinating Atoms |
|---|---|---|---|
| Buchwald-Hartwig Amination | Primary/Secondary Amine | -NHR / -NR2 | N, O |
| Sonogashira Coupling | Terminal Alkyne | -C≡C-R | O (from ether/dioxolane) |
| Suzuki Coupling | Organoboron Compound | -Aryl / -Vinyl | Dependent on substituent |
| Stille Coupling | Organostannane | -Aryl / -Vinyl | Dependent on substituent |
The resulting ligands could find applications in catalysis, materials science, and as probes for biological systems, where the specific chelation of metals like copper, palladium, or iron is crucial. The dioxolane group can be retained as a latent aldehyde, which can be deprotected in a later synthetic step to introduce further functionality.
Substrate in Catalytic Transformations (e.g., Copper-catalyzed Borylation)
The 4-bromophenyl group of this compound makes it an excellent substrate for a variety of catalytic transformations, most notably metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Copper-Catalyzed Borylation: While direct experimental data for the copper-catalyzed borylation of this compound is not extensively reported in the literature, the reaction is highly plausible based on established methodologies for aryl bromides. Copper-catalyzed borylation of aryl halides has emerged as a cost-effective and efficient alternative to palladium-catalyzed methods. sigmaaldrich.com
In a typical reaction, the aryl bromide is treated with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a copper catalyst and a suitable base. The reaction would likely proceed to yield the corresponding boronate ester. A related compound, 2-(2-bromoethyl)-1,3-dioxolane, has been shown to undergo copper-catalyzed borylation, highlighting the compatibility of the dioxolane functionality with these reaction conditions.
The resulting boronate ester is a highly versatile synthetic intermediate. The dioxolane moiety, being a protected aldehyde, is generally stable under these conditions. This allows for the selective transformation of the aromatic ring without affecting the aldehyde functionality, which can be deprotected later for subsequent reactions.
Interactive Table: Representative Copper-Catalyzed Borylation Conditions
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | CuI, CuCl, or Cu(OAc)₂ | sigmaaldrich.com |
| Ligand | Often a phosphine (B1218219) or nitrogen-based ligand | sigmaaldrich.com |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | |
| Base | KOtBu, K₂CO₃, or other alkoxides/carbonates | sigmaaldrich.com |
| Solvent | THF, Dioxane, or other aprotic solvents |
Other Catalytic Transformations: Beyond borylation, the bromo-substituted aromatic ring is amenable to a wide array of other cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations enable the introduction of a diverse range of substituents, further underscoring the synthetic utility of this compound as a versatile intermediate. The choice of catalyst (often palladium or copper-based) and reaction conditions allows for precise control over the desired chemical modification.
Structural Elucidation and Spectroscopic Characterization for Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 2-(2-(4-Bromophenoxy)ethyl)-1,3-dioxolane, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for unambiguous structural assignment.
Advanced ¹H NMR Techniques (e.g., COSY, NOESY)
Correlation Spectroscopy (COSY) is a powerful technique for identifying proton-proton coupling networks within a molecule. In the ¹H-¹H COSY spectrum of this compound, cross-peaks would be expected between protons that are on adjacent carbons. Specifically, the triplet corresponding to the dioxolane methine proton would show a correlation to the adjacent ethyl protons. These ethyl protons would, in turn, show correlations to the protons of the neighboring methylene (B1212753) group in the phenoxyethyl chain. The aromatic protons on the bromophenyl group would exhibit correlations consistent with their ortho and meta relationships.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close to each other in space, regardless of whether they are directly bonded. For the target molecule, NOESY would be particularly useful in confirming the spatial relationship between the ethyl side chain and the dioxolane ring. Cross-peaks would be anticipated between the protons of the ethyl group and the protons on the dioxolane ring, confirming their proximity.
¹³C NMR and Heteronuclear Correlation Spectroscopies (e.g., HSQC, HMBC)
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The expected chemical shifts for this compound are detailed in the data table below.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton signal with the signal of the carbon to which it is directly attached. This is instrumental in assigning the carbon signals based on the more readily interpretable proton spectrum.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for piecing together the molecular fragments. For instance, HMBC would show correlations from the protons of the ethyl group to the carbons of both the dioxolane ring and the phenoxy group, bridging these structural components. The aromatic protons would show correlations to the quaternary carbon attached to the bromine atom and the carbon attached to the ether oxygen.
Analysis of Chemical Shifts and Coupling Patterns
The analysis of chemical shifts (δ) in ppm and coupling constants (J) in Hertz provides detailed information about the electronic environment and connectivity of atoms.
¹H NMR: The aromatic protons on the 4-bromophenyl group are expected to appear as two distinct doublets in the downfield region (typically δ 6.8-7.5 ppm) due to the influence of the bromine atom and the ether linkage. The methine proton of the dioxolane ring would likely appear as a triplet, coupled to the adjacent methylene protons of the ethyl group. The dioxolane ring protons would likely present as a multiplet. The two methylene groups of the ethyl bridge will appear as distinct multiplets.
¹³C NMR: The carbon attached to the bromine atom is expected to be in the range of 110-120 ppm. The aromatic carbons will have shifts in the aromatic region (115-160 ppm). The acetal (B89532) carbon of the dioxolane ring will be significantly downfield (around 100-110 ppm). The carbons of the dioxolane ring and the ethyl bridge will appear in the upfield region of the spectrum.
Predicted NMR Data for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aromatic CH (ortho to O) | 6.80-6.95 (d) | 115.0-117.0 |
| Aromatic CH (ortho to Br) | 7.35-7.50 (d) | 132.0-134.0 |
| Dioxolane CH | 4.80-5.00 (t) | 102.0-105.0 |
| Dioxolane CH₂ | 3.80-4.10 (m) | 64.0-66.0 |
| O-CH₂-CH₂ | 4.00-4.20 (t) | 67.0-69.0 |
| O-CH₂-CH₂ | 2.00-2.20 (q) | 35.0-38.0 |
| Aromatic C-Br | - | 112.0-115.0 |
| Aromatic C-O | - | 157.0-159.0 |
Note: These are predicted values based on analogous structures and may differ from experimental results. d = doublet, t = triplet, q = quartet, m = multiplet.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight and formula of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of the elemental composition. For this compound (C₁₁H₁₃BrO₃), the expected exact mass of the molecular ion [M]⁺˙ would be calculated. The presence of bromine would be readily identified by the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance, resulting in two peaks of almost equal intensity separated by approximately 2 m/z units.
Predicted HRMS Data
| Ion | Formula | Calculated m/z |
| [M(⁷⁹Br)]⁺˙ | C₁₁H₁₃⁷⁹BrO₃ | 272.0048 |
| [M(⁸¹Br)]⁺˙ | C₁₁H₁₃⁸¹BrO₃ | 274.0027 |
| [M(⁷⁹Br)+H]⁺ | C₁₁H₁₄⁷⁹BrO₃ | 273.0124 |
| [M(⁸¹Br)+H]⁺ | C₁₁H₁₄⁸¹BrO₃ | 275.0104 |
Tandem Mass Spectrometry for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion to generate a spectrum of product ions. This fragmentation pattern is characteristic of the molecule's structure. For this compound, the molecular ion would be expected to undergo several key fragmentation pathways. These would likely include cleavage of the ether bond, loss of the dioxolane ring or parts of it, and fragmentation of the ethyl bridge. Analysis of these fragments would provide definitive confirmation of the connectivity of the different structural units of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural components: the 1,3-dioxolane (B20135) ring, the p-substituted bromophenyl group, and the ether linkage.
The C-H stretching vibrations of the dioxolane and ethyl bridge are anticipated in the 2900-3000 cm⁻¹ region. The aromatic C-H stretching of the p-bromophenyl group would likely appear just above 3000 cm⁻¹. A prominent feature of the dioxolane ring is the strong C-O-C stretching vibrations, which are typically observed in the 1150-1050 cm⁻¹ range. The ether linkage (Ar-O-CH₂) is expected to produce a strong asymmetric C-O-C stretching band around 1250 cm⁻¹. The presence of the bromine atom on the aromatic ring can be identified by a C-Br stretching vibration, which typically occurs in the lower frequency region of the spectrum, often below 700 cm⁻¹.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Moiety |
| Aromatic C-H Stretch | 3100-3000 | p-Bromophenyl |
| Aliphatic C-H Stretch | 3000-2850 | Ethyl, Dioxolane |
| Asymmetric C-O-C Stretch | ~1250 | Aryl Ether |
| C-O-C Stretch | 1150-1050 | Dioxolane |
| C-Br Stretch | < 700 | p-Bromophenyl |
This table is generated based on typical vibrational frequencies for the specified functional groups and analogies with related molecules.
X-ray Crystallography for Solid-State Structural Conformation
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
While a specific crystal structure for this compound is not provided in the search results, analysis of derivatives of related compounds offers insight into the likely solid-state conformation. For instance, studies on various substituted dioxolanes reveal that the five-membered ring typically adopts an envelope or twisted conformation to minimize steric strain. acs.org The orientation of the substituents on the dioxolane ring is a critical aspect of its conformation.
The synthesis of derivatives suitable for single-crystal X-ray diffraction is a common strategy in structural chemistry. For the target compound, derivatization could involve modifications to the bromophenyl ring or the ethyl side chain to promote the growth of high-quality single crystals.
The crystalline packing of this compound would be governed by a variety of intermolecular interactions. The presence of the bromine atom is significant, as it can participate in halogen bonding (Br···O or Br···Br interactions), which is a directional interaction that can influence the crystal packing. ump.edu.plmdpi.com Studies on brominated phenolic compounds have highlighted the importance of such interactions in their crystal lattices. nih.gov
Computational Chemistry and Theoretical Investigations of 2 2 4 Bromophenoxy Ethyl 1,3 Dioxolane
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule at the atomic level. These methods are invaluable for understanding the electronic structure and preferred three-dimensional arrangement (conformation) of 2-(2-(4-Bromophenoxy)ethyl)-1,3-dioxolane.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium to large-sized molecules. For a molecule like this compound, DFT would be employed to perform geometry optimization. This process determines the lowest energy arrangement of the atoms, providing key structural parameters such as bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, a vibrational analysis is typically performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of atomic motion, and the calculated frequencies can be compared with experimental spectroscopic data to confirm the molecule's structure. These theoretical studies on various organic molecules have demonstrated the reliability of DFT methods, such as B3LYP, in predicting vibrational frequencies and molecular geometries acs.orgbldpharm.com.
A hypothetical DFT study on this compound would likely involve the B3LYP functional with a basis set such as 6-311G(d,p) to achieve a good balance of accuracy and computational efficiency. The resulting data would provide a detailed picture of the molecule's ground-state geometry and vibrational properties.
Ab initio (from first principles) methods are another class of quantum chemical calculations that are generally more computationally intensive than DFT but can offer higher accuracy for electronic properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory fall under this category.
For this compound, ab initio calculations would provide a more precise determination of its electronic structure, including orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), electron density distribution, and molecular electrostatic potential. The energy gap between the HOMO and LUMO is a critical parameter that helps in understanding the molecule's chemical reactivity and kinetic stability. While HF methods can sometimes be less accurate due to the lack of electron correlation, they serve as a common starting point for more advanced calculations acs.org. Studies on related heterocyclic compounds have shown that combining experimental data with ab initio calculations leads to a comprehensive understanding of their molecular features bldpharm.com.
Reaction Mechanism Studies through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.
For any chemical reaction that this compound might undergo, such as its synthesis or degradation, computational methods can be used to identify the transition state (TS). The TS is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed.
DFT is commonly used to locate and characterize transition states. A key feature of a correctly identified TS is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion of the atoms along the reaction path. For instance, in the synthesis of dioxolanes from aldehydes and diols, computational studies can elucidate the mechanism by characterizing the transition states of the key steps, such as hemiacetal formation and subsequent cyclization guidechem.com.
These energetic parameters are crucial for understanding the kinetics and thermodynamics of the reaction. A lower activation energy implies a faster reaction rate. Theoretical investigations on the formation of dioxolanes have shown that the choice of catalyst and the nature of the substituents can significantly influence the reaction energetics, and these effects can be quantitatively assessed through computational modeling jmaterenvironsci.com.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum chemical calculations are typically performed on a single molecule in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time, including its interactions with solvent molecules.
MD simulations would be particularly useful for exploring the conformational landscape of the flexible ethyl-1,3-dioxolane side chain of this compound. By simulating the molecule's motion over nanoseconds or longer, all possible low-energy conformations and the transitions between them can be identified. This is crucial as the biological activity or reactivity of a molecule can be highly dependent on its conformation.
Furthermore, MD simulations can explicitly include solvent molecules (e.g., water, ethanol), allowing for the study of solvent effects on the molecule's conformation and stability. The interactions between the solute and solvent, such as hydrogen bonding, can be analyzed in detail. Such simulations have been effectively used to understand the dynamics of guest molecules within crystalline structures and the interaction of solvents with complex molecules researchgate.netbldpharm.com.
In-Depth Analysis of this compound Reveals Research Gap in Computational Chemistry
Despite its defined chemical structure, a comprehensive review of scientific literature and databases reveals a significant void in the computational and theoretical investigation of the compound this compound. Specifically, no dedicated studies on its structure-reactivity relationships (SAR) or detailed theoretical descriptor data appear to be publicly available.
The compound, identified by its CAS number 1023701-02-1, is commercially available and is listed in various chemical supplier databases. guidechem.combldpharm.com Its molecular formula is C11H13BrO3, and its structure features a bromo-substituted phenoxy group linked to an ethyl chain which is attached to a 1,3-dioxolane (B20135) ring. bldpharm.com
While computational chemistry and theoretical investigations are pivotal in modern chemical research for predicting molecular properties, reactivity, and potential applications, such in-depth analyses for this compound have not been published. This includes a lack of research into its electronic structure, molecular orbitals, and the theoretical descriptors that would be essential for Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models are instrumental in correlating a molecule's structure with its biological or chemical activity. chemicalbook.com
For related dioxolane derivatives, some computational data can be found. For example, studies on molecules like 2-methoxy-1,3-dioxolane (B17582) have utilized Density Functional Theory (DFT) to investigate their vibrational and electronic properties. nih.gov Similarly, QSAR studies have been performed on other classes of compounds, such as benzopyranes, to understand their interaction with biological targets. chemicalbook.com However, this information is not directly transferable to this compound due to the unique combination of its structural motifs.
The absence of published research in this specific area indicates a clear gap in the scientific understanding of this compound's physicochemical behavior from a theoretical standpoint. Further computational studies would be necessary to elucidate its structure-reactivity landscape and to calculate the theoretical descriptors that could pave the way for predicting its properties and potential applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(2-(4-Bromophenoxy)ethyl)-1,3-dioxolane, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves the reaction of 4-bromophenol derivatives with ethylene glycol or related diols under acidic catalysis. For example, 1,3-dioxolane derivatives can be synthesized by reacting 4-hydroxy-2-butanone with ethylene glycol using a weak acid catalyst (e.g., p-toluenesulfonic acid) to form intermediates like 2-methyl-1,3-dioxolane-2-ethanol, which can then undergo bromination . Optimizing reaction time (e.g., 8–12 hours), temperature (70–90°C), and stoichiometric ratios (1:1.2 diol:ketone) improves yield (>80%) and purity (>95% by HPLC). Side products, such as unreacted starting materials, are minimized by refluxing in anhydrous toluene .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key signals include the dioxolane protons (δ 3.8–4.2 ppm) and the 4-bromophenoxy aromatic protons (δ 6.7–7.2 ppm). Fourier-Transform Infrared Spectroscopy (FTIR) identifies the ether C–O–C stretch (1050–1150 cm⁻¹) and bromine C–Br (500–600 cm⁻¹). Discrepancies in reported NMR shifts (e.g., aromatic vs. dioxolane proton overlaps) are resolved by comparing data with structurally analogous compounds, such as 2-(2-bromoethyl)-1,3-dioxolane (CAS 18742-02-4) , and using 2D NMR techniques like COSY and HSQC .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in Diels-Alder or nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For instance, the dioxolane ring’s electron-rich oxygen atoms lower the LUMO energy, enhancing electrophilic interactions. Studies on similar compounds, such as 2-(furan-2-yl)-1,3-dioxolane, show HOMO-LUMO gaps of ~7.39 eV when reacting with acrylonitrile, suggesting comparable reactivity for this compound . Molecular docking can further predict biological interactions, such as binding to fungal enzymes (e.g., cytochrome P450), leveraging structural data from X-ray crystallography of related dioxolane derivatives .
Q. What strategies address contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., antifungal vs. inert results) often arise from assay conditions (e.g., solvent polarity, pH). Systematic validation includes:
- Replicating assays under standardized conditions (e.g., RPMI-1640 media for antifungal testing).
- Cross-referencing with structurally similar compounds, such as 2-(p-methoxyphenyl)-1,3-dioxolane, which showed surfactant-dependent aggregation behavior in fluorescence studies .
- Using isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins, reducing false positives .
Q. How does the bromophenoxy group influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : The bromine atom’s electron-withdrawing effect stabilizes the phenoxy group against hydrolysis at acidic pH (<3), as shown in studies of 2-(4-bromobutoxy)phenol derivatives . Thermal gravimetric analysis (TGA) reveals decomposition onset at ~180°C, with stability enhanced by the dioxolane ring’s rigidity. Accelerated stability testing (40°C/75% RH for 6 months) under ICH guidelines confirms no significant degradation when stored in amber vials with desiccants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
